Éter de bis(4-mercaptofenil)

Descripción general

Descripción

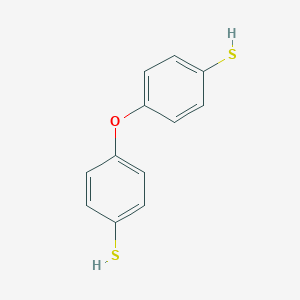

Bis(4-mercaptophenyl) ether, also known as 4,4’-oxydibenzenethiol, is an organic compound with the molecular formula C12H10OS2. It is characterized by the presence of two mercapto phenyl groups connected via an ether linkage. This compound is a colorless to yellowish solid and is known for its stability and unique chemical properties .

Aplicaciones Científicas De Investigación

Scientific Research Applications

Bis(4-mercaptophenyl) ether has several promising applications across different fields:

- Building Block for New Compounds: It is utilized in the synthesis of various derivatives, including thiodiols and thiocarboxylic acids. These derivatives can be further processed into polymers and specialty chemicals .

Biological Applications

- Bioconjugation: The compound can be linked to biomolecules (e.g., proteins) for drug delivery systems or biosensors due to its ability to form stable bonds with metal ions and other electrophilic species.

Catalysis

- Metal Ion Stabilization: Bis(4-mercaptophenyl) ether can stabilize metal ions in catalytic systems, enhancing reaction efficiency. This property is particularly useful in enzyme catalysis where metal centers play a crucial role.

Case Study 1: Polymer Development

A study demonstrated the use of bis(4-mercaptophenyl) ether as an accelerator in the vulcanization process of butadiene-styrene rubber. The incorporation of this compound resulted in improved thermal stability and mechanical properties of the rubber compared to conventional accelerators .

Case Study 2: Synthesis of Thiodiols

Research conducted at Maria Curie-Sklodowska University explored the condensation reactions of bis(4-mercaptophenyl) ether with halogenalkanes, leading to new thiodiols. The resulting compounds were characterized using FTIR and NMR spectroscopy, confirming their structure and potential applications in polymer synthesis .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Bis(4-mercaptophenyl) ether can be synthesized through the reaction of 4-mercaptophenol with sulfur dichloride in the presence of a base. The reaction typically proceeds as follows: [ 2 \text{C}_6\text{H}_4\text{SH} + \text{SCl}_2 \rightarrow \text{C}_6\text{H}_4\text{S}_2\text{C}_6\text{H}_4 + 2 \text{HCl} ] The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of bis(4-mercaptophenyl) ether involves the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process includes the purification of the product through recrystallization or distillation techniques .

Types of Reactions:

Oxidation: Bis(4-mercaptophenyl) ether can undergo oxidation reactions to form disulfides or sulfoxides. Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: The compound can be reduced back to its thiol form using reducing agents such as lithium aluminum hydride.

Substitution: It can participate in nucleophilic substitution reactions, where the ether linkage can be targeted by nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)

Reduction: Lithium aluminum hydride (LiAlH4)

Substitution: Nucleophiles such as sodium hydride (NaH) or organolithium reagents.

Major Products Formed:

Oxidation: Disulfides, sulfoxides

Reduction: Thiols

Substitution: Various substituted phenyl ethers.

Mecanismo De Acción

The mechanism by which bis(4-mercaptophenyl) ether exerts its effects involves its ability to form strong bonds with metal ions and other electrophilic species. This property makes it useful in catalysis and as a stabilizing agent in various chemical reactions. The molecular targets include metal centers in enzymes and other catalytic systems, where it can modulate activity and enhance reaction efficiency .

Comparación Con Compuestos Similares

Bis(4-mercaptophenyl) sulfide (C12H10S3): Similar structure but with a sulfide linkage instead of an ether linkage.

4,4’-Thiobisbenzenethiol (C12H10S2): Contains a thiol group and is used in similar applications.

4,4’-Oxydibenzenethiol (C12H10OS2): Another name for bis(4-mercaptophenyl) ether, highlighting its structural similarity.

Uniqueness: Bis(4-mercaptophenyl) ether is unique due to its ether linkage, which imparts different chemical reactivity and stability compared to its sulfide analogs. This makes it particularly valuable in applications requiring robust and stable compounds .

Actividad Biológica

Bis(4-mercaptophenyl) ether, also known as 4,4’-oxydibenzenethiol, is an organic compound characterized by its two mercapto phenyl groups linked through an ether bond. Its molecular formula is CHOS. This compound has garnered attention in various fields, particularly in chemistry and biology, due to its unique chemical properties and potential applications.

The compound exhibits significant chemical reactivity, primarily due to the presence of thiol (-SH) groups. These groups allow bis(4-mercaptophenyl) ether to form strong complexes with metal ions and other electrophilic species, which is crucial for its biological activity. The mechanism by which it exerts its effects involves:

- Metal Ion Interaction : The thiol groups can coordinate with metal ions, influencing enzyme activities and catalytic processes.

- Formation of Disulfides : Under oxidative conditions, bis(4-mercaptophenyl) ether can form disulfide bonds, which may play a role in cellular signaling and structural stabilization of proteins.

Biological Activity

Research has indicated that bis(4-mercaptophenyl) ether possesses several biological activities:

- Antioxidant Properties : The compound demonstrates the ability to scavenge free radicals, potentially protecting cells from oxidative stress.

- Antimicrobial Activity : Studies have shown that bis(4-mercaptophenyl) ether exhibits antimicrobial properties against various bacterial strains.

- Enzyme Inhibition : It has been identified as an inhibitor of certain enzymes, including acetylcholinesterase (AChE), which is significant in neurobiology and the treatment of Alzheimer's disease.

Case Study 1: Antioxidant Activity

A study evaluated the antioxidant potential of bis(4-mercaptophenyl) ether using various assays such as DPPH and ABTS radical scavenging tests. The results indicated that the compound effectively reduced oxidative stress markers in vitro, suggesting its potential use as a therapeutic agent in oxidative stress-related diseases.

Case Study 2: Antimicrobial Efficacy

Research conducted on the antimicrobial activity of bis(4-mercaptophenyl) ether demonstrated its effectiveness against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values were determined, showing promising results for future applications in antimicrobial therapies.

Case Study 3: Enzyme Inhibition

In a molecular docking study focused on AChE inhibition, bis(4-mercaptophenyl) ether was found to bind effectively to the active site of the enzyme. This binding was confirmed through computational studies that indicated a significant decrease in enzyme activity, supporting its potential role in Alzheimer's treatment strategies.

Data Tables

| Biological Activity | Methodology | Findings |

|---|---|---|

| Antioxidant Properties | DPPH/ABTS Assays | Significant reduction in oxidative stress markers |

| Antimicrobial Activity | MIC Determination | Effective against multiple bacterial strains |

| Enzyme Inhibition | Molecular Docking | Strong binding affinity to AChE |

Propiedades

IUPAC Name |

4-(4-sulfanylphenoxy)benzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10OS2/c14-11-5-1-9(2-6-11)13-10-3-7-12(15)8-4-10/h1-8,14-15H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WREGWRFRXHKFGE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1OC2=CC=C(C=C2)S)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10OS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60401170 | |

| Record name | Bis(4-mercaptophenyl) ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60401170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17527-79-6 | |

| Record name | Bis(4-mercaptophenyl) ether | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60401170 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.